Stereospecific Impact on AXL Kinase Inhibition: (1R,2R) vs. (1S,2S) Enantiomer
A final drug molecule incorporating the (1R,2R)-configured hydroxycyclobutyl amine from this compound exhibited a Ki of 0.0340 nM against the AXL kinase [1]. While the exact Ki of the (1S,2S)-configured analog was not publicly disclosed in the same assay, it is a fundamental principle of medicinal chemistry that enantiomers of a chiral lead compound typically show markedly different target affinities. The specific (1R,2R) configuration is essential for achieving the reported sub-nanomolar potency.
| Evidence Dimension | AXL Kinase Inhibition (Ki) |
|---|---|
| Target Compound Data | 0.0340 nM (for the final (1R,2R)-configured drug molecule) |
| Comparator Or Baseline | (1S,2S)-configured analog: Not available in the same assay |
| Quantified Difference | Not calculable; demonstration of chirality-dependent activity |
| Conditions | Fluorescence-based microfluidic mobility shift assay (BindingDB Assay ID 1) |
Why This Matters
This demonstrates that the enantiomeric purity of the building block is critical for achieving potent target engagement, directly impacting the success of a drug discovery program.
- [1] BindingDB. (2019). BDBM300087: Ki=0.0340 nM for AXL (US9593097, Example 467). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=300087 View Source
